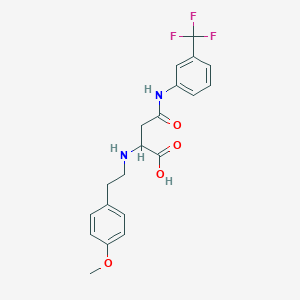

2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4/c1-29-16-7-5-13(6-8-16)9-10-24-17(19(27)28)12-18(26)25-15-4-2-3-14(11-15)20(21,22)23/h2-8,11,17,24H,9-10,12H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJMBCKSFGHYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid, with CAS number 1047679-01-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHFNO, and it has a molecular weight of 410.4 g/mol. The compound features a complex structure that includes a methoxyphenethyl group and a trifluoromethylphenyl moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 410.4 g/mol |

| CAS Number | 1047679-01-5 |

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances interactions with target enzymes through hydrogen bonding and hydrophobic interactions. Studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cholinesterases, suggesting potential anti-inflammatory and neuroprotective effects .

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and protect cellular components from oxidative stress .

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism likely involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl enhances inhibitory potency against certain enzymes compared to their non-fluorinated counterparts.

- Positioning of Functional Groups : Variations in the position of methoxy or other substituents on the phenyl rings significantly affect biological activity, as seen in various analogs tested against cholinesterases and COX enzymes .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Inhibition of Cholinesterases : A study reported that compounds structurally similar to this compound exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 μM to over 30 μM depending on structural modifications .

- Anticancer Activity : In vitro assays indicated that certain derivatives showed significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis pathways. The presence of specific substituents was correlated with enhanced activity .

Comparison with Similar Compounds

Structural Analogues of 4-Oxobutanoic Acid Derivatives

The following compounds share the 4-oxobutanoic acid core but differ in substituents, enabling comparative analysis:

*Estimated based on structural similarity; †Calculated using molecular formula.

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., tetrahydrofuranmethoxy in ) exhibit higher aqueous solubility, whereas the target compound’s –CF₃ and –OCH₃ may reduce solubility.

- Metabolic Stability : The –CF₃ group in the target compound and confers resistance to oxidative metabolism compared to halogenated derivatives (Cl, F) .

Q & A

Q. What are the optimal synthetic routes for 2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid, and how do functional groups influence reactivity?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of the 4-methoxyphenethylamine moiety with a γ-keto acid precursor. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are often used to prevent side reactions .

- Step 2 : Introduction of the 3-(trifluoromethyl)phenylamino group via nucleophilic substitution or amidation under anhydrous conditions .

- Step 3 : Deprotection and purification using reverse-phase HPLC or column chromatography . Key functional groups (e.g., trifluoromethyl, methoxyphenethyl) influence reactivity by modulating electron density and steric hindrance, which affect reaction rates and selectivity .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., distinguishing between enantiomers) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₁F₃N₂O₄) and detects isotopic patterns from trifluoromethyl groups .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Plasma Stability : Test in human or animal plasma at 37°C; quantify parent compound and metabolites using tandem mass spectrometry .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?

- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability, and target engagement assays) to confirm activity .

- Pharmacokinetic Profiling : Compare bioavailability, tissue distribution, and metabolite formation to explain discrepancies between in vitro potency and in vivo efficacy .

- Species-Specific Factors : Test in humanized models or primary human cells to account for interspecies differences in metabolism .

Q. How does the compound interact with biological targets at the molecular level?

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes like kinases or G-protein-coupled receptors (GPCRs). The trifluoromethyl group often enhances hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd = 10–100 nM for high-affinity targets) .

- Mutagenesis Studies : Identify critical residues by alanine-scanning mutations in target proteins .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

- Systematic Substituent Variation : Modify methoxy, trifluoromethyl, or amino groups and test activity (Table 1) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

Table 1 : SAR Trends in Derivatives

| Derivative | Modification | Activity (IC₅₀, nM) |

|---|---|---|

| A | -OCH₃ → -F | 15 ± 2 |

| B | -CF₃ → -Cl | 120 ± 10 |

| C | Amino → Amide | Inactive |

Q. How can researchers address challenges in achieving enantiomeric purity for chiral centers?

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP) for enantioselective amidation .

- Circular Dichroism (CD) : Verify enantiomeric excess (ee) >98% for pharmacological studies .

Q. What methodologies are recommended for assessing the compound’s potential off-target effects?

- Broad-Panel Screening : Test against 50+ targets (e.g., CEREP panel) to identify off-target interactions .

- CRISPR-Cas9 Knockout Models : Validate target specificity in cells lacking the putative target .

- Proteomics : Use mass spectrometry to detect changes in protein expression post-treatment .

Data Analysis and Reproducibility

Q. How should researchers handle variability in biological replicate data?

- Statistical Power Analysis : Ensure n ≥ 6 replicates to detect ≥2-fold differences with 80% power .

- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) or Z-score normalization for high-throughput data .

- Outlier Tests : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. What advanced computational tools can predict metabolic pathways and potential toxicities?

- CYP450 Inhibition Assays : Identify major metabolizing enzymes (e.g., CYP3A4, CYP2D6) .

- In Silico Tools : Use GLORY or ADMET Predictor to forecast metabolites and toxicity risks .

Future Directions

Q. What understudied applications warrant exploration for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.